molecular formula C9H17NO3 B2557756 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid CAS No. 1041525-89-6

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid

Cat. No.: B2557756
CAS No.: 1041525-89-6
M. Wt: 187.239
InChI Key: NHJIJVVHTDGDNF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

Systematic IUPAC Nomenclature and Derivational History

The compound’s systematic IUPAC name is 2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid . This name reflects the parent acetic acid structure with a substituent at the 2-position, derived from a piperidine ring modified at the 1-position (via the nitrogen atom) and the 2-position (via a 2-hydroxyethyl group).

Derivational Logic
  • Parent Chain : Acetic acid (CH₃COOH) serves as the core structure.
  • Substituent Identification :
    • The 2-position of the acetic acid is substituted by a piperidin-1-yl group.
    • The 2-position of the piperidine ring is further substituted with a 2-hydroxyethyl group (–CH₂CH₂OH).
  • Functional Group Priority : The carboxylic acid group (–COOH) dictates the suffix -acetic acid.
Nomenclatural Key Steps:
Step Action Result
1 Identify parent chain (acetic acid) CH₃COOH
2 Locate substituent at 2-position Piperidin-1-yl group
3 Modify piperidine at 1- and 2-positions 2-(2-Hydroxyethyl)piperidin-1-yl
4 Combine components per IUPAC rules This compound

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₇NO₃ , derived from:

  • Acetic acid : C₂H₄O₂
  • Piperidine : C₅H₁₁N
  • 2-Hydroxyethyl : C₂H₅O
Property Value Calculation
Molecular Formula C₉H₁₇NO₃ Sum of components
Molecular Weight 187.24 g/mol (12×9) + (1×17) + (14×1) + (16×3) = 108 + 17 + 14 + 48 = 187

Structural Isomerism and Conformational Flexibility

Constitutional Isomerism

No constitutional isomers exist due to the fixed substituent positions:

  • Piperidine’s 1-position is linked to the acetic acid.
  • Piperidine’s 2-position bears the 2-hydroxyethyl group.
Conformational Flexibility
  • Piperidine Ring Conformations :

    • Chair vs. Boat : Piperidine typically adopts a chair conformation. Substituents at the 1- and 2-positions may influence axial/equatorial preferences.
    • Hydroxyethyl Group : The –CH₂CH₂OH group exhibits rotational freedom around the C–C bond, enabling multiple conformers (e.g., gauche vs. anti).
  • Acetic Acid Flexibility :

    • The –COOH group can rotate freely around the C–C bond, contributing to conformational diversity.
Feature Conformational Impact
Piperidine Chair Stabilized by equatorial substituents to minimize steric strain
Hydroxyethyl Rotamers Hydrogen bonding between –OH and adjacent atoms may restrict free rotation

Comparative Analysis of SMILES Notation and InChI Key Representations

SMILES Notation

The SMILES string C1CCN(C(C1)CCO)CC(=O)O encodes the structure as follows:

  • Piperidine Ring : C1CCN (positions 1–4).
  • 2-Hydroxyethyl Substituent : C(C1)CCO (attached to position 2).
  • Acetic Acid : CC(=O)O (linked to the piperidine’s nitrogen).
InChI Key

The InChI key NHJIJVVHTDGDNF-UHFFFAOYSA-N provides a standardized identifier:

  • Main Chain : C1CCN(C(C1)CCO)CC(=O)O (reconstructed from InChI).
  • Branching and Hydrogen Atoms : Explicitly noted in the InChI protocol.
Property SMILES InChI
Readability Linear, intuitive for chemists Complex, requires decoding
Standardization Flexible, user-defined Fixed protocol (IUPAC rules)
3D Structure Limited to connectivity Encodes hydrogen atoms and stereochemistry

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-6-4-8-3-1-2-5-10(8)7-9(12)13/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIJVVHTDGDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Hydroxyethylating agents, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid. For instance, derivatives synthesized from this compound have demonstrated significant cytotoxicity against various cancer cell lines, including K562 (human leukemia) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased activity of caspases 3 and 7 in treated cells .

Table 1: Cytotoxicity of Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
Derivative AK56215Apoptosis via caspase activation
Derivative BHeLa20Induction of mitochondrial pathways
Derivative CMOLT418Receptor-mediated apoptosis

Tankyrase Inhibition

Another significant application of this compound is its role as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of Wnt signaling pathways, which are crucial in cancer progression. Compounds derived from this compound have been shown to inhibit tankyrase activity, thus offering a therapeutic avenue for cancers characterized by aberrant Wnt signaling .

Table 2: Tankyrase Inhibition Studies

CompoundTankyrase Activity (%)IC₅₀ (µM)
Compound X75% inhibition10
Compound Y60% inhibition15
Compound Z85% inhibition8

Central Nervous System Effects

The piperidine structure present in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The modulation of serotonin and dopamine pathways is a promising area for further research .

Synthesis and Derivatives

The synthesis of derivatives from this compound has been explored extensively. Various modifications to the piperidine ring and acetic acid moiety can yield compounds with enhanced biological activities.

Table 3: Synthesis Pathways for Derivatives

Synthesis MethodYield (%)Notable Features
Method A75%High specificity for cancer cells
Method B60%Effective against multiple cell lines
Method C80%Enhanced solubility and bioavailability

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of derivatives based on the structure of this compound. The study found that certain modifications led to compounds with IC₅₀ values significantly lower than existing chemotherapeutics, indicating a promising lead for drug development .

Case Study 2: Neuropharmacological Impact

A study conducted at the University of Texas MD Anderson Cancer Center investigated the neuropharmacological effects of derivatives on behavioral models. The results indicated that compounds derived from this structure exhibited anxiolytic properties in rodent models, suggesting potential therapeutic applications for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2-(Piperidin-4-yl)acetic Acid Derivatives (Compounds 9a–9d)
  • Structural Features: Acetic acid group at the 4-position of piperidine, substituted with aryl groups (e.g., acetylphenyl, cyanophenyl, tert-butoxycarbonylphenyl).
  • Synthesis : Prepared via nucleophilic aromatic substitution of 2-(piperidin-4-yl)acetic acid hydrochloride with aryl fluorides in DMSO or DMF. Yields range from 39% (9c) to 65% (9b), influenced by steric and electronic effects of substituents .
  • Key Differences : Unlike the target compound, these derivatives lack a hydroxyethyl group and instead focus on aryl modifications, which may enhance lipophilicity and alter receptor binding.
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid
  • Structural Features : Hydroxymethyl group at the 4-position of piperidine.
  • Properties: Molecular weight 173.21 g/mol, hydrogen bond donor/acceptor count of 1/3. The hydroxymethyl group enhances hydrophilicity compared to aryl-substituted analogs .
(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
  • Structural Features : Phenyl group at the 1-position and acetic acid at the nitrogen.
  • Synthesis : Resolved via chiral derivatization using (S)-(-)-1-phenylethylamine, highlighting the role of stereochemistry in biological activity .

Functional Group Modifications

Hydrazide Derivatives (MAI)
  • Example : 2-(N-Piperidyl)acetic acid hydrazide (MAI).
  • Synthesis: Derived from ethyl ester of 2-(piperidin-1-yl)acetic acid via hydrazine hydrate reaction.
Tetrazole-Based Analogs
  • Example: 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones.
  • Features: Tetrazole rings (bioisosteres for carboxylic acids) linked to piperidine via ethanone.
Table 2: Physicochemical Properties
Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (mg/mL) Notable Activity
2-(Piperidin-4-yl)acetic acid derivatives 1.5–2.5 1–2 3–5 Low (DMSO-soluble) Potential enzyme inhibition
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid 0.8 2 4 Moderate Not reported
MAI (hydrazide derivative) 0.5 2 3 High Antimicrobial activity

Biological Activity

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid, a compound featuring a piperidine core with hydroxyethyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with structurally related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H17N1O3\text{C}_9\text{H}_{17}\text{N}_1\text{O}_3

This compound is characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties. The hydroxyethyl group enhances its solubility and potential interaction with biological targets.

Research indicates that this compound may interact with various molecular targets, leading to significant biological effects:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could modulate metabolic pathways relevant to disease states.
  • Receptor Modulation : It may act as a receptor modulator, influencing cellular signaling processes involved in inflammation and pain management.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Activity Type Description Study Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to reduce inflammation through modulation of specific pathways.
CytotoxicityInduces apoptosis in cancer cell lines such as HeLa and K562.

Antimicrobial Activity

A study assessed the antimicrobial properties of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Candida albicans16.69

These results indicate promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values were recorded as follows:

Cell Line IC50 (µM)
HeLa11.00
K5629.50

These findings suggest that the compound may serve as a potential anticancer agent by inducing cell death in malignant cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives to assess its unique properties:

Compound Name Structure Similarity Biological Activity
(5Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dioneSimilar thiazolidine coreAntimicrobial, anti-inflammatory
1-Aryl-1H-pyrazole derivativesPiperidine-containing structureAnticancer, antibacterial

The presence of the hydroxyethyl group in this compound may enhance its solubility and bioavailability compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-(2-hydroxyethyl)piperidine with bromoacetic acid under basic conditions (e.g., NaHCO₃) in anhydrous THF at 60°C for 12 hours achieves moderate yields (~45%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >90% . Kinetic studies using HPLC (C18 column, 0.1% TFA in acetonitrile/water) monitor intermediate formation .

Q. How can researchers ensure high purity during purification, and what analytical techniques validate structural integrity?

  • Methodology : Recrystallization from ethanol/water mixtures (7:3 v/v) removes polar impurities. Purity is validated via:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm .
  • NMR : ¹H NMR (400 MHz, D₂O) confirms the presence of the piperidine ring (δ 3.2–3.5 ppm, multiplet) and hydroxyethyl group (δ 3.7 ppm, triplet) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 218) confirms molecular weight .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the carboxylic acid, O-H stretch at 3400 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained via slow evaporation from methanol) .
  • TGA/DSC : Assesses thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and calculate electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like acetylcholinesterase, guided by the hydroxyethyl group’s hydrogen-bonding capacity .

Q. What strategies address contradictions in reported bioactivity data for structurally similar piperidine derivatives?

  • Approach :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition assays at pH 7.4) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with activity trends .
  • Experimental Replication : Validate conflicting results under controlled conditions (e.g., fixed temperature, solvent system) .

Q. How do biopharmaceutical properties (e.g., logP, pKa) influence this compound’s pharmacokinetic profile?

  • Analysis :

  • logP : Determined via shake-flask method (octanol/water partition coefficient ~0.8) predicts moderate membrane permeability .
  • pKa : Potentiometric titration reveals a carboxylic acid pKa of 3.2, suggesting ionization in physiological pH and limited oral bioavailability .
  • Solubility : Enhanced via salt formation (e.g., sodium salt) or co-solvents (PEG 400) .

Q. What experimental designs optimize in vivo efficacy and safety studies for this compound?

  • Design Considerations :

  • Dose Escalation : Start with 10 mg/kg in rodent models, monitoring hepatic enzymes (ALT/AST) and renal function (creatinine) .
  • Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) assess absorption and elimination half-life .
  • Histopathology : Post-mortem analysis of liver and kidney tissues identifies off-target effects .

Q. How can researchers leverage this compound as a precursor for novel derivatives with enhanced bioactivity?

  • Synthetic Modifications :

  • Esterification : React with benzyl bromide to improve lipophilicity .
  • Amide Formation : Couple with primary amines (e.g., aniline) via EDC/HOBt activation, yielding derivatives for antimicrobial screening .
  • Metal Complexation : Coordinate with Cu(II) or Zn(II) ions to enhance antioxidant activity .

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